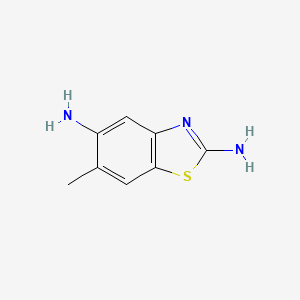

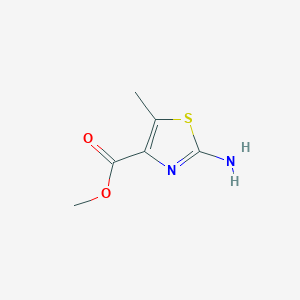

6-メチルベンゾチアゾール-2,5-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-benzothiazole-2,5-diamine is a chemical compound with the molecular formula C8H9N3S . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist . It has also been studied for its anti-tetanus activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 6-Methyl-benzothiazole-2,5-diamine consists of a benzothiazole ring with a methyl group at the 6th position and two amine groups at the 2nd and 5th positions . Molecular mechanics calculations predict a torsional barrier to inter-ring twist of 6.3 kcal mol −1 for unsubstituted benzothiazole .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学的研究の応用

抗結核化合物

6-メチルベンゾチアゾール-2,5-ジアミンを含むベンゾチアゾール誘導体は、新規抗結核化合物の合成に使用されてきました . これらの化合物は、標準的な参照薬と比較して、M. 結核に対するより優れた阻害能力を示しました . これらの誘導体の合成は、ジアゾカップリング、クネーベナーゲル縮合、ビギネリ反応、分子ハイブリッド化技術、マイクロ波照射、ワンポット多成分反応を含むさまざまな合成経路によって達成されました .

抗がん剤および抗炎症剤

ベンゾチアゾール誘導体は、潜在的な抗がん剤および抗炎症剤としても合成されてきました . これらの化合物は、さまざまな癌細胞株の増殖の有意な阻害を示し、炎症性因子IL-6およびTNF-αの活性を低下させ、細胞遊走を阻害しました .

アルツハイマー病研究

6-置換2-(4-アミノフェニル)ベンゾチアゾール誘導体は、アルツハイマー病の認識のためのPET(陽電子放出断層撮影)イメージングの放射性標識プローブとして使用されてきました . これらの化合物は、脳血管アミロイドとアミロイドプラークと選択的に相互作用することができました .

作用機序

While the exact mechanism of action of 6-Methyl-benzothiazole-2,5-diamine is not fully understood, benzothiazole compounds have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

将来の方向性

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been highlighted. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

特性

IUPAC Name |

6-methyl-1,3-benzothiazole-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRHYSSLBGHNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35435-49-5 |

Source

|

| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)